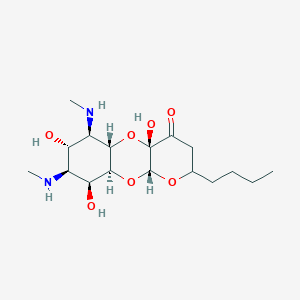

苄基 2-氨基-2-脱氧-α-D-半乳吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside, and related compounds, are often synthesized through glycosylation reactions involving activated sugar derivatives. For instance, the condensation of methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, followed by deblocking, has been used to synthesize specifically fluorinated methyl β-glycosides of (1→6)-β-D-galactooligosaccharides, showcasing the complex synthetic pathways used to generate such compounds (Kováč & Glaudemans, 1984).

Molecular Structure Analysis

The molecular structure of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives is often elucidated using techniques like NMR spectroscopy. For example, studies have determined the structure of compounds involved in the synthesis of glycosides through C NMR spectroscopy, confirming the configurations and conformations of the sugar moieties involved (Kováč & Glaudemans, 1984).

Chemical Reactions and Properties

The chemical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives are characterized by their reactivity in glycosylation reactions, and their transformations through various chemical reactions. This includes reactions for the synthesis of complex oligosaccharides and modifications of sugar moieties to introduce different functional groups, which are crucial for further synthetic applications (Kováč & Glaudemans, 1984).

Physical Properties Analysis

While specific studies on the physical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside itself were not highlighted, the physical properties of similar glycosides are typically investigated through crystalline structure analysis and determination of melting points, solubility, and other physicochemical parameters. These properties are essential for understanding the behavior of these compounds in various solvents and conditions, impacting their use in further chemical syntheses and applications (Gururaja et al., 1998).

科学研究应用

合成的粘蛋白片段

苄基 2-氨基-2-脱氧-α-D-半乳吡喃糖苷已被用于粘蛋白片段的合成中。例如,Thomas 等人(1988 年)报道了各种粘蛋白片段的合成,包括用特定的试剂和工艺处理苄基 2-乙酰氨基-2-脱氧-α-D-半乳吡喃糖苷以生成复杂的糖苷结构。这些合成的粘蛋白片段对于研究碳水化合物-蛋白质相互作用和粘蛋白的结构-功能关系非常重要 (Thomas、Abbas 和 Matta,1988)。

寡糖的合成

苄基 2-氨基-2-脱氧-α-D-半乳吡喃糖苷是寡糖合成中的一个关键中间体。Nashed 和 Anderson(1983 年)展示了用苄基 2-乙酰氨基-2-脱氧-α-D-半乳吡喃糖苷制备糖苷,有助于形成复杂的碳水化合物。这项研究对于理解碳水化合物化学及其在生物系统中的应用至关重要 (Nashed 和 Anderson,1983)。

抗原决定簇的化学合成

在免疫学领域,苄基 2-氨基-2-脱氧-α-D-半乳吡喃糖苷是抗原决定簇化学合成中的重要工具。Catelani 等人(1986 年)进行了一项研究,其中该化合物被用于合成人类 Cad 抗原决定簇,这对于理解免疫反应和开发免疫学检测非常重要 (Catelani、Marra、Paquet 和 Sinaÿ,1986)。

碳水化合物化学和糖苷键

苄基 2-氨基-2-脱氧-α-D-半乳吡喃糖苷还用于专注于选择性裂解糖苷键的研究中。例如,Dmitrieve 等人(1973 年)探讨了它在制定用于裂解含有 2-氨基-2-脱氧己糖残基的多糖中的糖苷键的标准程序中的作用,这对于推进碳水化合物化学和理解多糖结构至关重要 (Dmitrieve、Knirel 和 Kochetkov,1973)。

未来方向

属性

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)